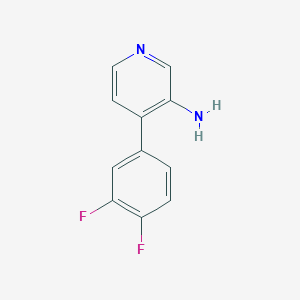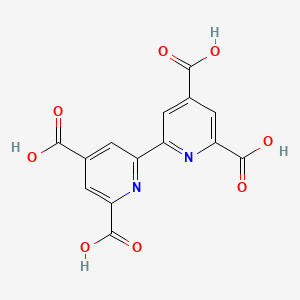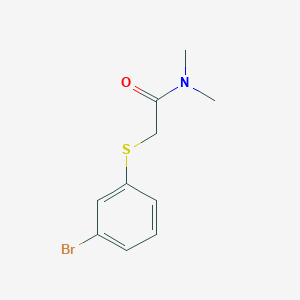
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide is an organic compound with the molecular formula C10H12BrNOS It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromophenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromophenyl)thio)-N,N-dimethylacetamide typically involves the reaction of 3-bromothiophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromothiophenol and N,N-dimethylacetamide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the acetamide carbonyl carbon.
Temperature and Solvent: The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed on the carbonyl group to yield alcohol derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides, thiolates.
Major Products Formed
Substitution Products: Various substituted phenylthioacetamides.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Carboxylic acids and amines.
Applications De Recherche Scientifique
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((3-Bromophenyl)thio)-N,N-dimethylacetamide depends on its specific application
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Bromophenyl)thio)-N,N-dimethylacetamide: Similar structure with the bromine atom in the para position.
2-((3-Chlorophenyl)thio)-N,N-dimethylacetamide: Similar structure with a chlorine atom instead of bromine.
2-((3-Methylphenyl)thio)-N,N-dimethylacetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H12BrNOS |
|---|---|
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
2-(3-bromophenyl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H12BrNOS/c1-12(2)10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
Clé InChI |
MENYDJPFXDECBJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CSC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


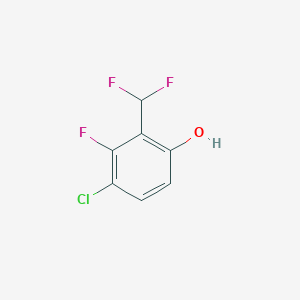
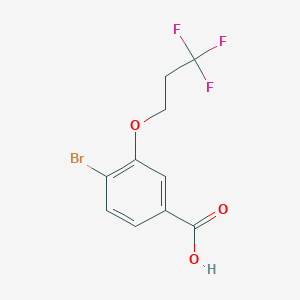
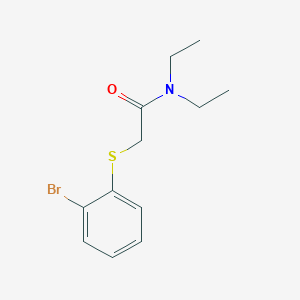
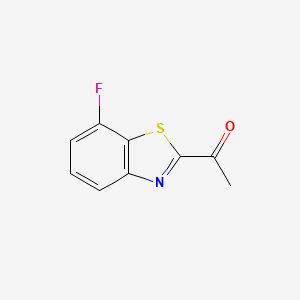


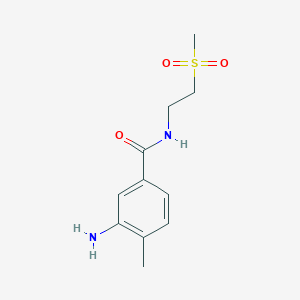
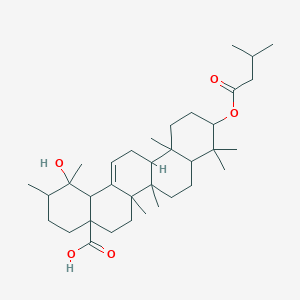
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
